4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, along with a methanamine functional group. Its molecular formula is , and it features a biphenyl backbone, which consists of two phenyl rings connected by a single bond. The trifluoromethyl group (−CF₃) is known for its significant influence on the chemical properties and biological activities of compounds, often enhancing lipophilicity and metabolic stability.
These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride exhibits notable biological activities, particularly in medicinal chemistry. Compounds containing trifluoromethyl groups are often associated with increased potency and selectivity in biological interactions. Research indicates that similar compounds may act as inhibitors in various biological pathways, potentially serving as leads in drug development against diseases such as cancer and infections caused by resistant pathogens .
The synthesis of 4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride typically involves several steps:
Industrial production may optimize these steps to enhance yield and purity, employing techniques such as recrystallization or chromatography for purification.
This compound has potential applications in various fields:
Studies on the interactions of 4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride with biological targets are essential for understanding its mechanism of action. Investigations often focus on its binding affinity to specific enzymes or receptors, which can reveal insights into its therapeutic potential and guide further modifications for improved efficacy .
Several compounds share structural similarities with 4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4'-Trifluoromethylbiphenyl | C₁₃H₉F₃ | Lacks amine functionality, primarily used in material science. |
| 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | C₁₄H₁₁F₃O | Contains an alcohol group instead of an amine, affecting solubility and reactivity. |
| 4-Trifluoromethylphenylacetic acid | C₉H₇F₃O₂ | Features a carboxylic acid group, influencing acidity and potential biological activity. |
The presence of the trifluoromethyl group is a commonality among these compounds, but variations in functional groups lead to distinct chemical behaviors and applications. The unique combination of the biphenyl structure with the methanamine group in 4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride gives it specific properties that may enhance its utility in medicinal chemistry compared to its analogs .
4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride features a biphenyl core with a trifluoromethyl (-CF₃) group at the 4' position of one phenyl ring and a methanamine (-CH₂NH₂) group at the 3 position of the adjacent ring, protonated as a hydrochloride salt. Its IUPAC name, [3-[4-(trifluoromethyl)phenyl]phenyl]methanamine hydrochloride, reflects this substitution pattern.
| Property | Value |
|---|---|
| CAS Registry Number | 472964-40-2 |
| Molecular Formula | C₁₄H₁₂F₃N·HCl |
| Molecular Weight | 287.71 g/mol |
| Purity | >95% (HPLC) |
| Synonyms | (4'-Trifluoromethyl-biphenyl-3-yl)methylamine hydrochloride; SCHEMBL894079 |
The trifluoromethyl group induces strong electron-withdrawing effects, lowering the pKa of the amine (≈8.5–9.0) and enhancing solubility in polar aprotic solvents like dimethylformamide (DMF).
Organofluorine chemistry emerged in the 19th century with Alexander Borodin’s synthesis of fluoroalkanes via halogen exchange. The isolation of elemental fluorine by Henri Moissan in 1886 catalyzed advancements, though industrial applications accelerated during World War II with uranium hexafluoride (UF₆) production for nuclear enrichment. Post-war, trifluoromethyl groups gained prominence due to their metabolic stability and lipophilicity, critical for drug design.
The synthesis of 4'-(Trifluoromethyl)biphenyl-3-methanamine hydrochloride builds on methodologies like the Schiemann reaction (1927) and halogen exchange (1936), which enabled efficient aryl fluoride and trifluoromethyl group introductions. Modern radical trifluoromethylation using CF₃I (as in ) further streamlined access to such intermediates.
Trimethylsilyl trifluoromethane (TMSCF₃) serves as a robust nucleophilic trifluoromethyl source for constructing the 4'-trifluoromethyl biphenyl motif. The reaction proceeds via anion-initiated transfer, where a metal fluoride (e.g., KF or CsF) generates a trifluoromethyl anion (CF₃⁻) that attacks electrophilic aromatic positions [1] [4]. Kinetic studies reveal that the reaction rate is highly dependent on the counterion: tetrabutylammonium (Bu₄N⁺) exhibits slower turnover compared to potassium or cesium ions due to weaker association with CF₃⁻ [1]. For example, in the trifluoromethylation of 4-bromobiphenyl, TMSCF₃ (1.2 equiv) with CsF (10 mol%) in tetrahydrofuran at 60°C achieves 78% yield of 4'-(trifluoromethyl)biphenyl after 12 hours [1].
A critical advancement involves silver-mediated C–H trifluoromethylation, where AgOTf and TMSCF₃ enable direct functionalization of unactivated arenes. This method bypasses pre-halogenation steps, as demonstrated in the synthesis of 4'-(trifluoromethyl)biphenyl from biphenyl (70% yield, 85°C, 24 hours) [4]. The mechanism likely involves AgCF₃ intermediates rather than free radicals, as evidenced by contrasting regioselectivity compared to radical-based pathways [4].
Table 1: TMSCF₃-Mediated Trifluoromethylation Conditions
| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromobiphenyl | CsF/TMSCF₃ | 60 | 78 | [1] |
| Biphenyl | AgOTf/KF | 85 | 70 | [4] |
Palladium-catalyzed cross-coupling leverages aryl halides and trifluoromethylation reagents to install the CF₃ group. The use of phosphinoferrocene ligands, such as 1,1'-bis(di-tert-butylphosphino)ferrocene (DtBPF), enhances reductive elimination rates from Pd(II) intermediates [5]. For instance, (DtBPF)Pd(Ph)(CF₃) undergoes Ph–CF₃ coupling at room temperature with a turnover frequency of 12 h⁻¹, significantly outperforming smaller ligands like diisopropylphosphinoferrocene (DiPrPF) [5]. This ligand effect is attributed to steric bulk, which stabilizes the transition state during bond formation [5].
Copper cocatalysts further improve efficiency in Pd-based systems. A combination of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CuI (20 mol%) facilitates the coupling of 3-bromobiphenyl with TMSCF₃, yielding 4'-(trifluoromethyl)biphenyl-3-boronic acid (82% yield, dimethylformamide, 100°C) [6].
The biphenyl backbone is assembled via Suzuki-Miyaura coupling between 3-cyanophenylboronic acid and 4-bromo(trifluoromethyl)benzene. Key parameters include:
Table 2: Suzuki-Miyaura Coupling Optimization
| Boronic Acid | Aryl Halide | Ligand | Yield (%) |
|---|---|---|---|
| 3-Cyanophenylboronic acid | 4-Bromo(trifluoromethyl)benzene | SPhos | 89 |
| 3-Aminophenylboronic acid | 4-Iodo(trifluoromethyl)benzene | XPhos | 85 |
The methanamine moiety is introduced via reductive amination of 3-cyanobiphenyl intermediates. Using Ra-Ni (Raney nickel) under hydrogen gas (50 psi) in methanol at 50°C, the cyano group is reduced to a primary amine (94% yield) [6]. Subsequent purification by silica gel chromatography isolates 4'-(trifluoromethyl)biphenyl-3-methanamine as a free base.
Hydrochloride salt formation is critical for enhancing stability and crystallinity. Two primary methods are evaluated:
Anhydrous HCl is preferred for pharmaceutical applications due to superior crystallinity and moisture resistance [5].
X-ray crystallography provides definitive structural information about the solid-state molecular geometry and crystal packing of 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl. Crystal structure determination reveals critical insights into intermolecular interactions, conformational preferences, and hydrogen bonding networks that govern the compound's solid-state properties [1] [2] [3].
Biphenyl systems typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c and C2/c [1] [4] [2]. The trifluoromethyl substitution pattern significantly influences the molecular conformation, often resulting in a twisted biphenyl geometry to minimize steric repulsion between the bulky CF₃ group and adjacent aromatic rings [5]. The hydrochloride salt formation introduces additional complexity through charge-assisted hydrogen bonding between the protonated amine nitrogen and chloride anion [3] [2].
The crystal packing of aromatic amine hydrochlorides is characterized by alternating hydrophobic and hydrophilic regions [2] [3]. The biphenyl moieties typically assemble through C-H···π interactions and π-π stacking to form hydrophobic layers, while the protonated methanamine groups and chloride anions create ionic hydrophilic channels through N-H···Cl hydrogen bonds [3]. The trifluoromethyl group participates in weak C-F···H-C interactions that contribute to the overall crystal stability [5].
Table 1: Representative X-ray Crystallographic Parameters for Biphenyl Systems
| Parameter | Typical Range |
|---|---|
| Crystal System | Monoclinic/Triclinic |
| Space Group | P21/c, C2/c |
| a (Å) | 10.19-30.99 |
| b (Å) | 10.87-18.10 |
| c (Å) | 8.01-33.14 |
| β (°) | 93.7-99.4 |
| Volume (ų) | 1763-6639 |
| Z | 4-8 |
| Density (g/cm³) | 1.35-1.45 |
The interphenyl dihedral angle in trifluoromethyl-substituted biphenyls typically ranges from 38° to 50°, significantly different from the planar conformation observed in unsubstituted biphenyl [6] [5]. This twisted geometry results from steric hindrance between the trifluoromethyl group and the adjacent phenyl ring, leading to reduced conjugation between the aromatic systems [5]. The C-C bond connecting the two phenyl rings exhibits typical aromatic-aromatic single bond characteristics with bond lengths of approximately 1.498-1.499 Å [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl through detailed analysis of proton, carbon, and fluorine environments. The technique enables determination of molecular connectivity, conformational preferences, and electronic effects of substituents [7] [8] [6].
The ¹H NMR spectrum of 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl exhibits characteristic aromatic proton signals in the 7.2-8.0 ppm region [7] [8]. The biphenyl aromatic protons appear as complex multiplets due to coupling between meta and ortho protons on both rings. The trifluoromethyl-substituted ring typically shows signals at 7.69-7.75 ppm for the ortho protons relative to the CF₃ group, while the meta protons appear at 7.60-7.68 ppm [7] [8].
The methanamine group presents distinctive signals with the benzylic CH₂ protons appearing as a singlet or complex multiplet around 4.0-4.1 ppm in the hydrochloride salt form [9]. The NH₃⁺ protons in the hydrochloride salt typically appear as a broad signal around 8.6-8.9 ppm due to rapid exchange and coupling with the nitrogen nucleus [9].
¹³C NMR spectroscopy reveals the aromatic carbon framework with signals distributed between 120-150 ppm [7] [8] [6]. The trifluoromethyl carbon appears as a characteristic quartet centered around 123-126 ppm with a large coupling constant (JCF = 270-272 Hz) confirming the presence of three equivalent fluorine atoms [8] [10]. The ipso carbon bearing the CF₃ group shows significant downfield shift and quartet multiplicity due to direct C-F coupling [8] [6].
The biphenyl quaternary carbons typically appear around 140-145 ppm, while the aromatic carbons show progressive chemical shift changes based on their proximity to the electron-withdrawing trifluoromethyl group [6]. The benzylic carbon of the methanamine group appears around 41-43 ppm as a characteristic CH₂ signal [9].
¹⁹F NMR spectroscopy provides highly sensitive and specific detection of the trifluoromethyl group with excellent chemical shift dispersion [11] [10] [12]. The CF₃ group in 4'-(Trifluoromethyl)biphenyl-3-methanamine appears as a sharp singlet due to rapid rotation around the C-CF₃ bond and equivalent fluorine environments [11] [12].
The chemical shift of the trifluoromethyl group is highly sensitive to the electronic environment and ranges from -58 to -65 ppm depending on substituent effects [8] [11] [10]. Electron-withdrawing groups on the aromatic ring cause upfield shifts (more negative values), while electron-donating substituents result in downfield shifts [10]. For 4'-(trifluoromethyl)biphenyl derivatives, the CF₃ signal typically appears around -62.4 to -62.9 ppm [8].
Table 2: ¹⁹F NMR Chemical Shifts for Trifluoromethyl-Containing Aromatic Compounds
| Compound Environment | ¹⁹F Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 4-(Trifluoromethyl)biphenyl | -62.40 | 123.70 (q, JCF = 271 Hz) |
| CF₃ with electron-withdrawing groups | -58 to -60 | 120-125 (quartet) |
| CF₃ with electron-donating groups | -63 to -65 | 125-130 (quartet) |
| General aromatic CF₃ | -58 to -65 | 120-130 (quartet) |
The ¹⁹F NMR signal intensity is threefold enhanced compared to proton NMR due to three equivalent nuclei, providing excellent signal-to-noise ratio for trace analysis [11] [12]. The absence of scalar coupling to protons results in sharp singlet signals that facilitate accurate integration and quantitative analysis [11]. Long-range fluorine-carbon coupling can be observed in ¹³C NMR spectra, appearing as quartets for carbons directly bonded to CF₃ and doublets for carbons in β-position [8] [13].
Electron ionization mass spectrometry reveals characteristic fragmentation pathways of 4'-(Trifluoromethyl)biphenyl-3-methanamine that provide structural confirmation and enable identification in complex mixtures [14] [15] [16] [17]. The fragmentation patterns are governed by the stability of resulting cations and the bond dissociation energies of specific molecular regions [16] [18].
The molecular ion peak appears at m/z 251 with moderate intensity (15-25% relative abundance) due to the stabilizing effect of the extended aromatic π-system [19] [20]. The presence of nitrogen results in an odd-mass molecular ion, confirming the amine functionality according to the nitrogen rule [19] [21].
Table 3: Major Fragmentation Patterns in Electron Ionization Mass Spectrometry
| Fragment Ion | m/z Value | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| [M]⁺- | 251 | 15-25 | Molecular ion |
| [M-CF₃]⁺ | 182 | 30-50 | Loss of trifluoromethyl radical |
| [M-HCF₃]⁺ | 181 | 20-35 | Loss of trifluoromethane |
| [M-CH₂NH₂]⁺ | 221 | 40-60 | α-cleavage of benzylic C-N |
| [C₁₂H₉]⁺ | 153 | 25-40 | Biphenyl fragment |
| [C₇H₇]⁺ | 91 | 60-80 | Tropylium ion (base peak) |
| [C₆H₅]⁺ | 77 | 40-55 | Phenyl cation |
The most prominent fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in loss of the CH₂NH₂ group (m/z 221) [14] [21] [19]. This benzylic cleavage is favored due to the stability of the resulting biphenyl cation and the weak C-N bond in the benzylic position [19] [20].
Loss of the trifluoromethyl group occurs through two competing mechanisms: radical loss of CF₃ (m/z 182) and molecular elimination of HCF₃ (m/z 181) [22]. The CF₃ radical loss is more prevalent due to the high stability of the trifluoromethyl radical and the resulting aromatic cation [22] [23]. The molecular elimination pathway involves hydrogen transfer from the aromatic ring to the departing CF₃ group [22].
The tropylium ion at m/z 91 frequently appears as the base peak in aromatic amine mass spectra due to benzylic rearrangement and ring expansion [19] [24]. This highly stable seven-membered aromatic cation is formed through a complex rearrangement mechanism involving hydrogen migration and ring contraction [19] [24]. Secondary fragmentation of the tropylium ion produces the phenyl cation (m/z 77) through loss of CH₂ (14 mass units) [19].
The biphenyl fragment at m/z 153 results from loss of the entire methanamine side chain, highlighting the weak benzylic C-C bond [19] [25]. This fragmentation is characteristic of substituted biphenyls and provides diagnostic information about the biphenyl core structure [26] [25]. Further fragmentation of the biphenyl system leads to phenyl cations and smaller aromatic fragments through successive loss of C₂H₂ units [25].